molecular formula C7H4ClN3O2 B1388518 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-80-7

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1388518
CAS No.: 1016241-80-7
M. Wt: 197.58 g/mol
InChI Key: NXTZXTJRFVPNNX-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interaction results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Pharmacokinetics

It is soluble in dmso, ethyl acetate, and methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially alter gene activation, affecting cell division and death, and potentially leading to therapeutic effects in various diseases .

Action Environment

The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in the inhibition of Janus kinase enzymes, which are key players in the JAK-STAT signaling pathway . This pathway is essential for the regulation of immune responses, cell growth, and apoptosis. The compound’s interaction with Janus kinase enzymes involves binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the JAK-STAT pathway . This modulation leads to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and survival. In immune cells, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of Janus kinase enzymes . The compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of STAT proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and reduced inflammatory responses . Additionally, the compound may interact with other biomolecules, such as transcription factors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can maintain its inhibitory effects on Janus kinase enzymes for extended durations, although some loss of potency may occur . In vitro and in vivo studies have demonstrated sustained anti-inflammatory effects with repeated administration .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits Janus kinase activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with Janus kinase enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTZXTJRFVPNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671984
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016241-80-7
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 3
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
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4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
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4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 6
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

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